molecular formula C11H15NO3S B044691 Methiocarb sulfoxide CAS No. 2635-10-1

Methiocarb sulfoxide

Cat. No.: B044691
CAS No.: 2635-10-1
M. Wt: 241.31 g/mol
InChI Key: FNCMBMZOZQAWJA-UHFFFAOYSA-N
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Description

Methiocarb sulfoxide is a metabolite of methiocarb, a carbamate pesticide widely used in agriculture. Methiocarb itself is known for its application as an insecticide, molluscicide, and bird repellent. This compound is formed through the oxidation of methiocarb and is known to be more toxic than its parent compound for certain non-target species .

Mechanism of Action

Target of Action

Methiocarb sulfoxide primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme that terminates signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine released into the synaptic cleft .

Mode of Action

This compound acts as an acetylcholinesterase inhibitor . The compound forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . The product of the cleavage of the carbamate group of methiocarb is methylcarbamic acid, which binds to cholinesterase after the reaction . This binding inhibits the function of cholinesterase, resulting in elevated acetylcholine levels .

Biochemical Pathways

The biochemical pathway affected by this compound involves the cholinergic system . By inhibiting AChE, this compound disrupts the normal function of the cholinergic system, leading to an accumulation of acetylcholine. This accumulation can result in overstimulation of the muscles and glands, leading to various physiological effects.

Pharmacokinetics

This compound, a metabolite of methiocarb, has been found in high concentrations in both guttations and leaves of corn plants grown from coated seeds . This suggests that the compound may have systemic properties, despite methiocarb being classified as a non-systemic pesticide

Result of Action

The inhibition of AChE by this compound leads to an accumulation of acetylcholine, which can cause overstimulation of the muscles and glands . This can lead to a variety of symptoms, including muscle weakness, blurred vision, and excessive salivation. In severe cases, it can cause respiratory failure and death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound has been found in high concentrations in corn plants grown from coated seeds , suggesting that it can be taken up by plants and distributed systemically. This raises safety concerns, as this compound is more toxic than the parent compound for some non-target species .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methiocarb sulfoxide is typically synthesized through the oxidation of methiocarb. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound involves large-scale oxidation of methiocarb using similar oxidizing agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methiocarb sulfoxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can convert this compound to methiocarb sulfone.

    Reduction: Reduction reactions can revert this compound back to methiocarb.

    Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under mild conditions.

Major Products

Scientific Research Applications

Methiocarb sulfoxide has several applications in scientific research:

    Chemistry: Used as a model compound to study oxidation and reduction reactions.

    Biology: Investigated for its effects on non-target species, particularly in environmental studies.

    Medicine: Studied for its potential toxicological effects and mechanisms of action.

    Industry: Used in the development of safer and more effective pesticides

Comparison with Similar Compounds

Similar Compounds

    Methiocarb: The parent compound, less toxic than methiocarb sulfoxide.

    Methiocarb sulfone: Another oxidation product of methiocarb, with different toxicological properties.

    Thiamethoxam: A neonicotinoid insecticide with systemic properties.

    Thiacloprid: Another neonicotinoid insecticide, also systemic

Uniqueness

This compound is unique due to its higher toxicity compared to methiocarb and its ability to form through oxidation. Its presence in environmental samples, despite methiocarb being a non-systemic pesticide, raises safety concerns and highlights the need for careful monitoring .

Properties

IUPAC Name

(3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-7-5-9(15-11(13)12-3)6-8(2)10(7)16(4)14/h5-6H,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCMBMZOZQAWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)C)C)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042139
Record name Methiocarb sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2635-10-1
Record name Methiocarb sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2635-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methiocarb sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methiocarb sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHIOCARB SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9303L7A4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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